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molecular formula C8H8N4O3 B8449473 1-(Azidomethyl)-3-methoxy-5-nitrobenzene

1-(Azidomethyl)-3-methoxy-5-nitrobenzene

Cat. No. B8449473
M. Wt: 208.17 g/mol
InChI Key: VAASHXIEMLJEMK-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

Diphenylphosphoryl azide (0.316 ml, 0.4 g, 1.46 ml, 1.1 eq) and 1,8-Diazabicyclo(5.4.0)undec-7-ene (0.219 ml, 0.22 g, 1.46 mmol, 1.1 eq) were added to a stirred solution of (3-methoxy-5-nitrophenyl)methanol in 10 ml anhydrous toluene under Ar. After stirring overnight the solvent was removed in vacuo. Purification via flash chromatography yielded 0.278 g (1.34 mmol, 100% yield) of 1-(azidomethyl)-3-methoxy-5-nitrobenzene.
Quantity
0.316 mL
Type
reactant
Reaction Step One
Quantity
0.219 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P([N:15]=[N+:16]=[N-:17])(C2C=CC=CC=2)=O)C=CC=CC=1.N12CCCN=C1CCCCC2.[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH2:40]O)[CH:34]=[C:35]([N+:37]([O-:39])=[O:38])[CH:36]=1>C1(C)C=CC=CC=1>[N:15]([CH2:40][C:33]1[CH:34]=[C:35]([N+:37]([O-:39])=[O:38])[CH:36]=[C:31]([O:30][CH3:29])[CH:32]=1)=[N+:16]=[N-:17]

Inputs

Step One
Name
Quantity
0.316 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.219 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)[N+](=O)[O-])CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC(=CC(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.34 mmol
AMOUNT: MASS 0.278 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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